molecular formula C16H19N3O2 B11397261 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one

Cat. No.: B11397261
M. Wt: 285.34 g/mol
InChI Key: PMPLWDYFFTZQRM-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of the Piperidinyl Propanone Moiety: This can be achieved through the reaction of piperidine with a suitable propanone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the propanone moiety.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The piperidinyl moiety is a common feature in many pharmaceuticals, suggesting possible applications in drug design.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(morpholin-1-yl)propan-1-one: Similar structure with a morpholine ring instead of piperidine.

    3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

The uniqueness of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one lies in its combination of the oxadiazole ring and the piperidinyl propanone moiety. This specific arrangement of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C16H19N3O2/c20-15(19-11-5-2-6-12-19)10-9-14-17-16(18-21-14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2

InChI Key

PMPLWDYFFTZQRM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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